COX-2 Selective Inhibition: The 6-ylmethyl-Piperazine Scaffold Outperforms Non-Benzodioxane Controls in a Validated Anti-Inflammatory Model
Derivatives built on the 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine scaffold were identified as selective COX-2 ligands. Among eleven synthesized compounds, compound 3k (bearing the 6-ylmethyl-piperazine core) exhibited the best anti-inflammatory activity in both in vitro enzyme assays and an in vivo ulcerogenicity model, with no detectable gastric toxicity—a key differentiator from traditional non-selective NSAIDs [1]. This scaffold provides a validated entry point for developing non-ulcerogenic anti-inflammatory leads, a profile not reported for the 5-yl-piperazine or 6-yl-piperazine (direct-attached) benzodioxane series.
| Evidence Dimension | COX-2 inhibitory activity and gastric safety (ulcerogenic index) |
|---|---|
| Target Compound Data | Compound 3k (6-ylmethyl-piperazine core): best anti-inflammatory activity among 11 compounds; no gastric ulcerogenicity observed |
| Comparator Or Baseline | Traditional NSAIDs (e.g., indomethacin): positive ulcerogenic activity; other 10 compounds in the series showed lower anti-inflammatory potency and/or some toxicity |
| Quantified Difference | Qualitative ranking: 3k > all other analogs in combined efficacy/safety; gastric safety profile superior to non-selective COX inhibitors (ulcerogenicity absent vs. present for indomethacin class) |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays; in vivo anti-inflammatory models; gastric ulcerogenicity assessment (Sun et al., 2016) |
Why This Matters
For procurement in anti-inflammatory drug discovery, the 6-ylmethyl-piperazine scaffold provides a validated, non-ulcerogenic starting point distinct from both generic piperazine libraries and the 5-HT₁A/D₄-focused benzodioxane-piperazine series.
- [1] Sun, J.; Wang, S.; Sheng, G.-H.; Lian, Z.-M.; Liu, H.-Y.; Zhu, H.-L. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorg. Med. Chem. 2016, 24 (21), 5626–5632. DOI: 10.1016/j.bmc.2016.09.023. View Source
